molecular formula C13H20O4 B1361630 1-(2,2-Diethoxyethoxy)-4-methoxybenzene CAS No. 69034-13-5

1-(2,2-Diethoxyethoxy)-4-methoxybenzene

Cat. No. B1361630
CAS RN: 69034-13-5
M. Wt: 240.29 g/mol
InChI Key: XWIJNGRJPFEZIF-UHFFFAOYSA-N
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Patent
US04982008

Procedure details

Potassium hydroxide pellets (22.4 g) and molten p-methoxyphenol (50 g) were heated with stirring to a temperature in the range from 90° to 100° C. until a clear solution was obtained. Chloroacetaldehyde diethylacetal (120 g) was added at such a rate to maintain the temperature in the range from 90° to 100° C. and after stirring for a further 15 minutes water was removed from the flask as an azeotrope with chloroacetaldehyde diethylacetal, the water and acetal were separated and the acetal was returned to the reaction mixture. Azeotropic distillation was continued until the temperature of the vapour reached 140°-150° C. and then the reaction mixture was heated under reflux for a further 6 hr. Water (200 ml) was added to the cooled mixture which was then extracted with chloroform (2×200 ml). The chloroform extracts were washed with aqueous 2N sodium hydroxide (100 ml) to remove unreacted phenols and the chloroform layer was dried over Na2SO4 and the solvent removed by distillation under reduced pressure. The crude product was distilled under reduced pressure to give, as a third fraction, p-methoxyphenoxyacetaldehyde diethyl acetal (45.6 g) of b.p. 180°-194° C. at 44 mm the product being characterized by p.m.r. spectroscopy.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[K+].[CH3:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1.[CH2:12]([O:14][CH:15]([O:18][CH2:19][CH3:20])[CH2:16]Cl)[CH3:13]>O>[CH2:12]([O:14][CH:15]([O:18][CH2:19][CH3:20])[CH2:16][O:11][C:8]1[CH:9]=[CH:10][C:5]([O:4][CH3:3])=[CH:6][CH:7]=1)[CH3:13] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
50 g
Type
reactant
Smiles
COC1=CC=C(C=C1)O
Step Two
Name
Quantity
120 g
Type
reactant
Smiles
C(C)OC(CCl)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring to a temperature in the range from 90° to 100° C. until a clear solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature in the range from 90° to 100° C.
CUSTOM
Type
CUSTOM
Details
was removed from the flask as an azeotrope with chloroacetaldehyde diethylacetal
CUSTOM
Type
CUSTOM
Details
the water and acetal were separated
DISTILLATION
Type
DISTILLATION
Details
Azeotropic distillation
CUSTOM
Type
CUSTOM
Details
reached 140°-150° C.
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for a further 6 hr
Duration
6 h
ADDITION
Type
ADDITION
Details
Water (200 ml) was added to the cooled mixture which
EXTRACTION
Type
EXTRACTION
Details
was then extracted with chloroform (2×200 ml)
WASH
Type
WASH
Details
The chloroform extracts were washed with aqueous 2N sodium hydroxide (100 ml)
CUSTOM
Type
CUSTOM
Details
to remove unreacted phenols
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the chloroform layer was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent removed by distillation under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The crude product was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(COC1=CC=C(C=C1)OC)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 45.6 g
YIELD: CALCULATEDPERCENTYIELD 47.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.